p38α MAPK Inhibitory Potency: Isobutyl vs. Cyclohexene N1-Substitution
The isobutyl substituent at N1 is essential for achieving sub-nanomolar p38α MAPK inhibition in 5,6-disubstituted indazole amide derivatives. The parent inhibitor ARRY-371797 (5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole-6-carboxylic acid (2-dimethylaminoethyl)amide) exhibits an IC50 < 5 nM for p38α . In contrast, replacing the isobutyl group with a cyclohexene moiety (compound 7E) reduces p38α inhibitory potency approximately 17-fold to an IC50 of 87.6 nM [1]. This direct SAR comparison demonstrates that the isobutyl group is optimized for high-affinity p38α engagement.
| Evidence Dimension | p38α MAPK inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 5 nM (ARRY-371797, isobutyl-substituted derivative) |
| Comparator Or Baseline | IC50 = 87.6 nM (compound 7E, cyclohexene-substituted derivative) |
| Quantified Difference | ~17-fold lower potency with cyclohexene substitution |
| Conditions | ADP-Glo kinase assay; recombinant human p38α MAPK |
Why This Matters
Procurement of the isobutyl-substituted carboxylic acid building block is mandatory for synthesizing derivatives that retain sub-nanomolar p38α potency, a key requirement for CNS-penetrant anti-neuroinflammatory candidates.
- [1] Knez D, et al. Alkyl chain replacement on position 1 of indazole dual inhibitors of butyrylcholinesterase and mitogen-activated kinase p38α. University of Ljubljana, Faculty of Pharmacy; 2023. View Source
